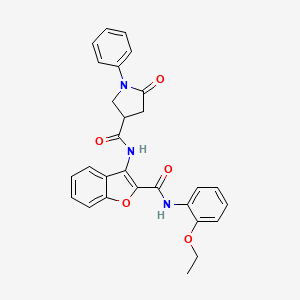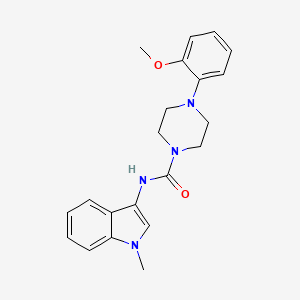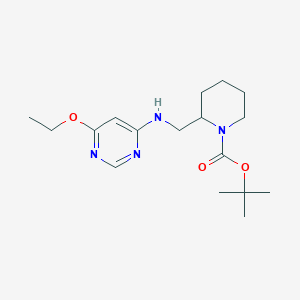![molecular formula C14H13F3N2O2 B2683835 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile CAS No. 1710560-87-4](/img/structure/B2683835.png)
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile (abbreviated as TFP) is a chemical compound that belongs to the class of piperidine derivatives. TFP is a white crystalline powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide. TFP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is not fully understood. However, studies have suggested that 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile may exert its effects by inhibiting the activity of enzymes such as proteases and kinases. 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has been shown to inhibit the activity of the protease cathepsin B, which is involved in cancer progression. 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has also been found to inhibit the activity of the kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is its high purity and stability, which makes it suitable for use in lab experiments. 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile. One area of interest is the development of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of the mechanism of action of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile derivatives with improved solubility and bioactivity could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with piperidine-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antimicrobial activities. 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has also been investigated for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)benzoyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)21-12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUJQJUTZETCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)



![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)
![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)
![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)


![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)
